![molecular formula C25H30N2O3S2 B2385654 2-(2-((1-プロピル-1H-インドール-3-イル)チオ)プロパンアミド)-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-3-カルボン酸エチル CAS No. 450350-97-7](/img/structure/B2385654.png)
2-(2-((1-プロピル-1H-インドール-3-イル)チオ)プロパンアミド)-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-3-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H30N2O3S2 and its molecular weight is 470.65. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
合成と構造
この化合物は、トリプタミンとイブプロフェンを反応させ、N,N'-ジシクロヘキシルカルボジイミド(DCC)を脱水剤として用いて合成されました。 新規に合成された化合物の構造は、核磁気共鳴(NMR)法(1H-NMRおよび13C-NMR)、UV、IR、および質量スペクトルデータによって決定されました .
薬理学的意義
非ステロイド性抗炎症作用: この化合物は、重要な非ステロイド性抗炎症薬(NSAIDs)である2-アリールプロパン酸類に属します。これらの化合物は、さまざまな種類の関節炎や筋骨格系の障害の治療に広く用いられています。 特に、イブプロフェン(2)は、鎮痛作用、解熱作用、抗炎症作用を有する、よく知られたNSAIDsです .
トリプタミン誘導体の生物活性: トリプタミン(1)とその誘導体は、さまざまな生物活性を示します。これらには、神経伝達物質機能、気分調節、および潜在的な治療効果が含まれます。 イブプロフェンとトリプタミンを結合させることで、化合物N-[2-(1H-インドール-3-イル)エチル]-2-(4-イソブチルフェニル)プロパンアミド(3)が得られ、アミドが製薬業界において重要な役割を果たしていることを示しています .
潜在的な用途
抗炎症作用と鎮痛作用: イブプロフェンとの構造的類似性を考えると、この化合物は抗炎症作用と鎮痛作用を有する可能性があります。さらなる研究により、疼痛管理および炎症の抑制における有効性を調べることができます。
潰瘍原性指数: この化合物の潰瘍原性指数を評価することは重要です。 インドメタシンやセレコキシブなどの既知のNSAIDsと比較することで、消化器系の安全性プロファイルを明らかにすることができます .
その他の生物活性: トリプタミン誘導体に関連する多様な生物活性を考慮すると、神経伝達、気分調節、およびその他の生理学的プロセスに対する潜在的な効果に関する調査が必要です .
合成方法
カルボン酸とアミンをDCCでカップリングさせる方法は、アミド合成の便利な方法です。DCCは脱水剤として働き、アミド結合の形成を促進します。この方法は、問題の化合物を含むさまざまなアミドの調製に適用できます[1,5]。
要約すると、「2-(2-((1-プロピル-1H-インドール-3-イル)チオ)プロパンアミド)-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-3-カルボン酸エチル」は、潜在的な抗炎症効果とより幅広い生物活性を持つ可能性があります。 その完全な治療の可能性を解き明かすためには、さらなる研究が必要です . さらに詳しく知りたい分野があれば、お気軽にお問い合わせください!
作用機序
Target of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could potentially be influenced by this compound.
特性
IUPAC Name |
ethyl 2-[2-(1-propylindol-3-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3S2/c1-4-14-27-15-21(17-10-6-8-12-19(17)27)31-16(3)23(28)26-24-22(25(29)30-5-2)18-11-7-9-13-20(18)32-24/h6,8,10,12,15-16H,4-5,7,9,11,13-14H2,1-3H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXRGNNIDLGHDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SC(C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2385573.png)
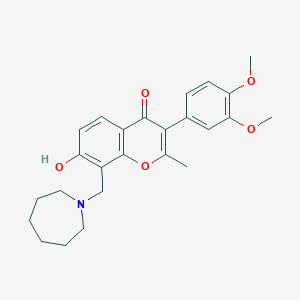
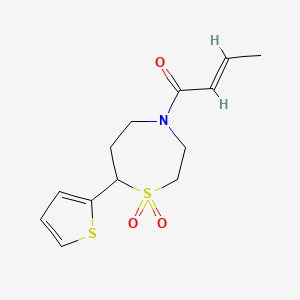
![N-(3-chloro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2385577.png)
![1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2385578.png)
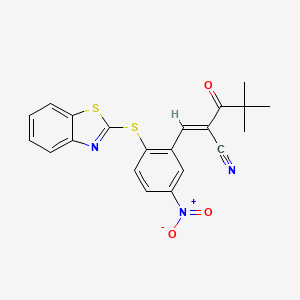
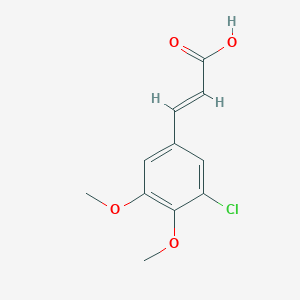
![N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-2-carboxamide](/img/structure/B2385586.png)
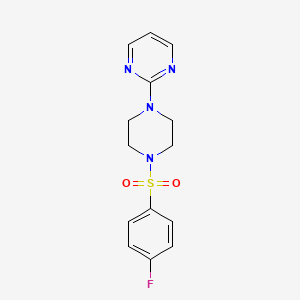
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2385588.png)
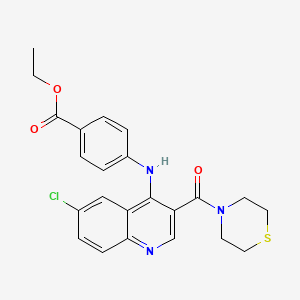
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide](/img/structure/B2385590.png)
![3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2385592.png)

